molecular formula C8H8ClF2N B1667419 ANILINE, m-CHLORO-N-(2,2-DIFLUOROETHYL)- CAS No. 331-54-4

ANILINE, m-CHLORO-N-(2,2-DIFLUOROETHYL)-

Cat. No. B1667419
CAS RN: 331-54-4
M. Wt: 191.6 g/mol
InChI Key: QSLIBRQKKASYQF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “ANILINE, m-CHLORO-N-(2,2-DIFLUOROETHYL)-” is 191.61 . The InChI code is 1S/C8H8ClF2N/c9-6-2-1-3-7 (4-6)12-5-8 (10)11/h1-4,8,12H,5H2 .


Physical And Chemical Properties Analysis

“ANILINE, m-CHLORO-N-(2,2-DIFLUOROETHYL)-” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Applications

  • Transition Metal-Free Synthesis : Anilines, including m-chloro-N-(2,2-difluoroethyl) derivatives, have been synthesized using a transition metal-free method. This process involves starting from specific cyclopentanones and applying primary, secondary, and aromatic amines, resulting in high yields and enabling the synthesis of anilines with otherwise difficult substitution patterns (Staudt, Cetin, & Bunch, 2022).

  • Nonlinear Optical Materials : Certain chloro- and trifluoromethyl-substituted anilines, which are similar to the m-chloro-N-(2,2-difluoroethyl) derivative, have been studied for their potential use in nonlinear optical (NLO) materials. These studies include vibrational analysis and theoretical evaluations, contributing to the development of new NLO materials (Revathi et al., 2017).

  • Preparation of Isatin Derivatives : m-Substituted anilines, including chloro and trifluoromethyl derivatives, have been utilized in the synthesis of isatin derivatives. This process involves reactions with chloral hydrate/hydroxylamine hydrochloride and cyclization methods (Mao Zhenmin, 2008).

  • Synthesis of Polyurethane Cationomers : Research on o-hydroxy Schiff bases, including derivatives of chloromethyl-aniline, has led to the development of polymeric films with fluorescent properties. These substances show potential for applications in materials science and photonic devices (Buruianǎ et al., 2005).

  • Pesticide and Herbicide Intermediates : Dichloro-4-trifluoromethyl aniline, which is structurally related to m-chloro-N-(2,2-difluoroethyl) aniline, serves as an intermediate in the production of efficient and low-toxicity pesticides and herbicides (Zhou Li-shan, 2002).

Electronic Structure and Properties

  • Electronic Structure Analysis : Studies on the electronic structure and conformation of aniline and chloroaniline dimers, including those with m-chloro substitutions, provide insights into their polymerization mechanisms and physical-chemical properties. This research aids in understanding the electronic properties of poly(aniline) and its derivatives (Mora, Galicia, & Vzquez, 2000).

  • Spectroscopic and Quantum Studies : Vibrational spectroscopy and quantum chemical studies of chloro- and trifluoromethyl-substituted anilines offer insights into their molecular structures and potential applications in fields like spectroscopy and materials science (Arivazhagan, Subhasini, & Austine, 2012).

Safety And Hazards

The safety information for “ANILINE, m-CHLORO-N-(2,2-DIFLUOROETHYL)-” includes several hazard statements such as H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and any exposed skin thoroughly after handling .

properties

IUPAC Name

3-chloro-N-(2,2-difluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLIBRQKKASYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186767
Record name Aniline, m-chloro-N-(2,2-difluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ANILINE, m-CHLORO-N-(2,2-DIFLUOROETHYL)-

CAS RN

331-54-4
Record name Aniline, m-chloro-N-(2,2-difluoroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000331544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, m-chloro-N-(2,2-difluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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